![molecular formula C9H13F3N2O3 B13561745 1-Azaspiro[3.3]heptane-6-carboxamide,trifluoroaceticacid](/img/structure/B13561745.png)
1-Azaspiro[3.3]heptane-6-carboxamide,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azaspiro[3.3]heptane-6-carboxamide, trifluoroacetic acid is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique spirocyclic structure, which imparts distinct chemical and biological properties. The spirocyclic framework is often utilized in drug design to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[3.3]heptane-6-carboxamide typically involves a [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates. One of the key steps in the synthesis is the thermal cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO), which results in the formation of spirocyclic β-lactams. These β-lactams are then reduced using alane to produce 1-Azaspiro[3.3]heptane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azaspiro[3.3]heptane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Azaspiro[3.3]heptane-6-carboxamide has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 1-Azaspiro[3.3]heptane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high affinity, thereby modulating the activity of the target. This can result in the inhibition of enzyme activity or the activation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different biological activities.
Uniqueness: 1-Azaspiro[3.3]heptane-6-carboxamide is unique due to its trifluoroacetic acid moiety, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold in drug design, offering advantages over other similar compounds in terms of pharmacokinetic and pharmacodynamic profiles .
Eigenschaften
Molekularformel |
C9H13F3N2O3 |
|---|---|
Molekulargewicht |
254.21 g/mol |
IUPAC-Name |
1-azaspiro[3.3]heptane-6-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2O.C2HF3O2/c8-6(10)5-3-7(4-5)1-2-9-7;3-2(4,5)1(6)7/h5,9H,1-4H2,(H2,8,10);(H,6,7) |
InChI-Schlüssel |
QEWUUKFJMFAOTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC12CC(C2)C(=O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


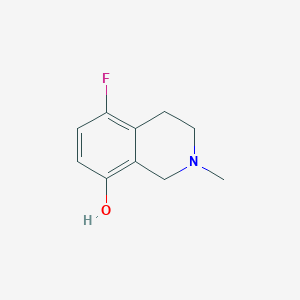

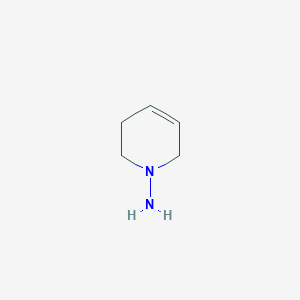

![1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine](/img/structure/B13561706.png)

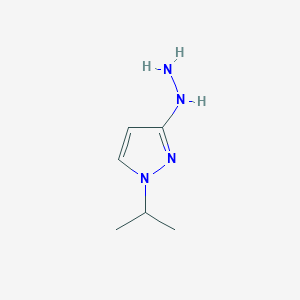
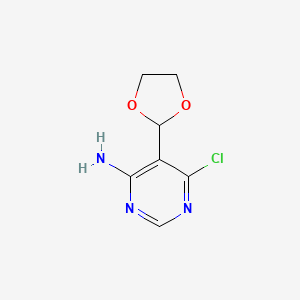
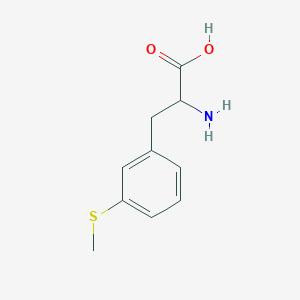
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13561753.png)
![4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)
![(3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate](/img/structure/B13561763.png)
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13561767.png)

